Cas no 2035-15-6 ((-)-Maackiain)
(-)-Maackiain structure
Product Name:(-)-Maackiain
CAS-Nr.:2035-15-6
MF:C16H12O5
MW:284.263484954834
MDL:MFCD00270457
CID:271501
PubChem ID:91510
Update Time:2025-04-19
(-)-Maackiain Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Maackiain
- (-)-Maackiain
- 6H-[1,3]Dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-3-ol,6a,12a-dihydro-, (6aR,12aR)-
- MAACKIAIN, (-)-(P)
- (?)-maackiain
- (6aR,12aR)-6a,12a-dihydro-6H-[1,3]dioxolo[4',5':5,6]benzofuro[3,2-c]chromen-3-ol
- Inermine
- Trifolirhizin aglycone
- Maackiaine
- [ "(-)-Maackiain" ]
- Inermin
- dl-Maackiain
- L-Maackiain
- (-?)?-Maackiain
- TF360D25IJ
- HUKSJTUUSUGIDC-ZBEGNZNMSA-N
- 3-Hydroxy-8,9-methylenedioxypterocarpan
- ST077155
- (6aR,12aR)-3-hydroxy-8,9-methylenedioxypterocarpane
- (+/-)-Maackiain
- A
- (-)-Maackiain
- 6H-[1,3]Dioxolo[4',5':5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a.alpha.,12a.alpha.-dihydro-, (-)-
- CHEMBL334918
- UNII-TF360D25IJ
- 6H-[1,3]Dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a,12a-dihydro-, (6aR,12aR)-
- LMPK12070050
- 6H-[1,3]Dioxolo[4',5':5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a,12a-dihydro-, (6aR,12aR)-
- DTXSID40904139
- AKOS003673403
- MFCD00270457
- D85120
- (-)-(6aR,12aR)-maackiain
- (1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- CHEBI:99
- (1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.0?,??.0?,?.0??,??]icosa-2,4(8),9,13,15,17-hexaen-16-ol
- XM167289
- 6H-[1,3]Dioxolo[4',5':5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a,12a-dihydro-, (6aR-cis)-
- CS-0032251
- (-)-Maackiain , HPLC Grade
- (6ar,12ar)-6a,12a-dihydro-6h-[1,3]dioxolo[5,6][1]benzofuro[3,2-c]chromen-3-ol
- Q-100245
- BDBM50535076
- MS-24036
- 2035-15-6
- 6H-(1,3)Dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, (6aR-cis)-
- XM167290
- Q27105234
- HY-N6051
- KBio2_000718
- CCG-38492
- KBio1_001597
- HUKSJTUUSUGIDC-UHFFFAOYSA-N
- NS00015825
- {6H-[1,3]Dioxolo[5,6]benzofuro[3,} {2-c][1]benzopyran-3-ol,6a,12a-dihydro-,} (6aR-cis)- (CA INDEX NAME)
- FT-0689334
- Spectrum2_001925
- NCGC00095514-02
- DL-aackiain
- FT-0777978
- SpecPlus_000557
- Spectrum5_000036
- 3-hydroxy-8,9-methylenedioxypterocarpane
- BRD-A95445494-001-03-7
- DivK1c_006653
- NCGC00095514-03
- 6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6][1]benzofuro[3,2-c]chromen-3-ol #
- KBio2_005854
- 5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- 6a,12a-dihydro-6H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c]chromen-3-ol
- NCGC00095514-01
- CHEMBL239047
- KBio2_003286
- BSPBio_001901
- ACon1_001470
- cis-6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6]benzofuro[3,2-c]chromen-3-ol
- 6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6][1]benzofuro[3,2-c]chromen-3-ol
- KBio3_001401
- NS00115975
- 6a,12a-Dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)chromen-3-ol
- AKOS015909127
- SPBio_001929
- Spectrum3_000231
- NS00067877
- 6H-[1,6]benzofuro[3,2-c][1]benzopyran-3-ol,6a,12a-dihydro-, (6aR-cis)- (CA INDEX NAME)
- SPECTRUM201654
- NSC-629152
- Spectrum_000238
- CHEBI:73029
- KBioGR_001936
- NSC629152
- Spectrum4_001528
- KBioSS_000718
- SCHEMBL12810278
- Q27140245
- (6aR,12aR)-6a,12a-dihydro-6H-(1,3)dioxolo(5,6)(1)benzofuro(3,2-c)chromen-3-ol
- 6H-(1,3)Dioxolo(4',5':5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6aalpha,12aalpha-dihydro-, (-)-
- (6aR,12aR)-6a,12a-Dihydro-6H-(1,3)dioxolo(4',5':5,6)benzofuro(3,2-c)chromen-3-ol
- DA-59408
- 6H-(1,3)Dioxolo(4',5':5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, (6aR,12aR)-
- 19908-48-6
- (1R,12R)-5,7,11,19-tetraoxapentacyclo(10.8.0.02,10.04,8.013,18)icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- DTXCID701332023
- 6H-(1,3)Dioxolo(4',5':5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, (6aR-cis)-
-
- MDL: MFCD00270457
- Inchi: 1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1
- InChI-Schlüssel: HUKSJTUUSUGIDC-ZBEGNZNMSA-N
- Lächelt: O1C2C=C3C(=CC=2[C@@H]2COC4C=C(C=CC=4[C@H]12)O)OCO3
Berechnete Eigenschaften
- Genaue Masse: 284.06800
- Monoisotopenmasse: 284.06847348 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 0
- Komplexität: 416
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 57.2
- Molekulargewicht: 284.26
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.5±0.1 g/cm3
- Schmelzpunkt: 179~181℃
- Siedepunkt: 436.2±45.0 °C at 760 mmHg
- Flammpunkt: 217.6±28.7 °C
- PSA: 57.15000
- LogP: 2.73060
- Dampfdruck: 0.0±1.1 mmHg at 25°C
(-)-Maackiain Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:2-8°C
(-)-Maackiain Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6051-5mg |
(-)-Maackiain |
2035-15-6 | 98.57% | 5mg |
¥1380 | 2024-04-19 | |
| MedChemExpress | HY-N6051-10mg |
(-)-Maackiain |
2035-15-6 | 98.57% | 10mg |
¥2350 | 2024-04-19 | |
| MedChemExpress | HY-N6051-20mg |
(-)-Maackiain |
2035-15-6 | 98.57% | 20mg |
¥4000 | 2024-04-19 | |
| ChemScence | CS-0032251-5mg |
(-\u200b)\u200b-Maackiain |
2035-15-6 | 99.91% | 5mg |
$138.0 | 2022-04-27 | |
| ChemScence | CS-0032251-10mg |
(-\u200b)\u200b-Maackiain |
2035-15-6 | 99.91% | 10mg |
$235.0 | 2022-04-27 | |
| ChemScence | CS-0032251-20mg |
(-\u200b)\u200b-Maackiain |
2035-15-6 | 99.91% | 20mg |
$400.0 | 2022-04-27 | |
| TRC | M214390-1mg |
(-)-Maackiain |
2035-15-6 | 1mg |
$ 230.00 | 2023-09-07 | ||
| TRC | M214390-2.5mg |
(-)-Maackiain |
2035-15-6 | 2.5mg |
$ 483.00 | 2023-09-07 | ||
| TRC | M214390-5mg |
(-)-Maackiain |
2035-15-6 | 5mg |
$ 861.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83103-10MG |
(−)-Maackiain |
2035-15-6 | 10mg |
¥7031.99 | 2024-12-23 |
(-)-Maackiain Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:2035-15-6)(-)-Maackiain
Bestellnummer:A975318
Bestandsstatus:in Stock
Menge:10mg/25mg/50mg/100mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 16:38
Preis ($):158.0/208.0/374.0/562.0
Email:sales@amadischem.com
(-)-Maackiain Verwandte Literatur
-
1. Isoflavonoid biosynthesis: concerning the aryl migrationHakim A. M. Al-Ani,Paul M. Dewick J. Chem. Soc. Perkin Trans. 1 1984 2831
-
Junbin He,Zeyuan Dong,Zhimin Hu,Yi Kuang,Jingran Fan,Xue Qiao,Min Ye Org. Biomol. Chem. 2018 16 6760
-
P. M. Dewick Nat. Prod. Rep. 1984 1 451
-
4. Aromatic ring formation by the 1,3-Michael-Claisen annulation: total synthesis of sophorapterocarpan A, maackiain, and anhydropisatinYutaka Ozaki,Keiko Mochida,Sang-Won Kim J. Chem. Soc. Chem. Commun. 1988 374
-
Langdong Chen,Diya Lv,Dongyao Wang,Xiaofei Chen,Zhenyu Zhu,Yan Cao,Yifeng Chai Mol. BioSyst. 2016 12 3347
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Isoflavonoide Pterokarpane
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Isoflavonoide Furanoisoflavonoide Pterokarpane
- Natürliche Produkte und Extrakte Pflanzenextrakte Pflanzlich Deguelia scandens
- Flavonoide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
2035-15-6 ((-)-Maackiain) Verwandte Produkte
- 128-57-4(Sennoside B)
- 61218-44-8(6a-Hydroxymaackiain)
- 133-04-0((-)-Asarinin)
- 59-02-9(Vitamin E)
- 20186-22-5(6H-[1,3]Dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol,3-methoxy-, (6aS,12aS)-)
- 81-27-6(Sennoside A)
- 154-23-4(Catechin)
- 19908-48-6(Maackiain)
- 51-03-6(Piperonyl butoxide)
- 54-28-4(γ-Tocopherol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2035-15-6)(-)-Maackiain
Reinheit:99%/99%/99%/99%
Menge:10mg/25mg/50mg/100mg
Preis ($):158.0/208.0/374.0/562.0